molecular formula C21H20N2O4S B2457349 (Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895455-12-6

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2457349
CAS No.: 895455-12-6
M. Wt: 396.46
InChI Key: PVGMHOQQSFXISR-DQRAZIAOSA-N
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Description

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . This compound’s unique structure, which includes an acetyl group, an allyl group, and methoxy substituents, makes it a subject of interest in scientific research.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its specific functional groups, such as the acetyl group or the benzothiazole ring

Mode of Action

Based on its structure, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces . These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect various pathways, such as the oxidative stress response and various metabolic pathways . The downstream effects of these pathway alterations could include changes in cell growth, survival, or function.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Factors such as the compound’s size, polarity, and functional groups would influence its bioavailability. For instance, the presence of the acetyl group could potentially enhance the compound’s absorption and distribution by increasing its lipophilicity .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Based on its structure, it could potentially alter protein function, gene expression, or cellular signaling, leading to changes in cell behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions could affect the compound’s solubility or stability, altering its ability to reach and interact with its targets .

Preparation Methods

The synthesis of (Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Comparison with Similar Compounds

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-acetyl-N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-5-10-23-16-11-17(26-3)18(27-4)12-19(16)28-21(23)22-20(25)15-8-6-14(7-9-15)13(2)24/h5-9,11-12H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGMHOQQSFXISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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